

# An In-depth Technical Guide to 2-Acetylphenyl benzoate (CAS: 4010-33-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Acetylphenyl benzoate** (CAS Number: 4010-33-7), an aromatic ester with significant potential in various scientific and industrial fields. The document details its chemical and physical properties, provides established synthesis protocols, and explores its known and putative biological activities, with a focus on its anti-inflammatory and ultraviolet (UV) absorbing properties. Detailed experimental methodologies for synthesis and relevant biological assays are presented, alongside spectroscopic data for characterization. Furthermore, this guide illustrates key chemical transformations and biological pathways involving **2-Acetylphenyl benzoate** through diagrams generated using the DOT language, offering a valuable resource for professionals in chemical synthesis and drug discovery.

## Chemical and Physical Properties

**2-Acetylphenyl benzoate**, with the molecular formula  $C_{15}H_{12}O_3$ , is an ester of 2-hydroxyacetophenone and benzoic acid.<sup>[1]</sup> Its structure combines an acetylphenyl group with a benzoate moiety, contributing to its unique chemical reactivity and biological profile.<sup>[1]</sup>

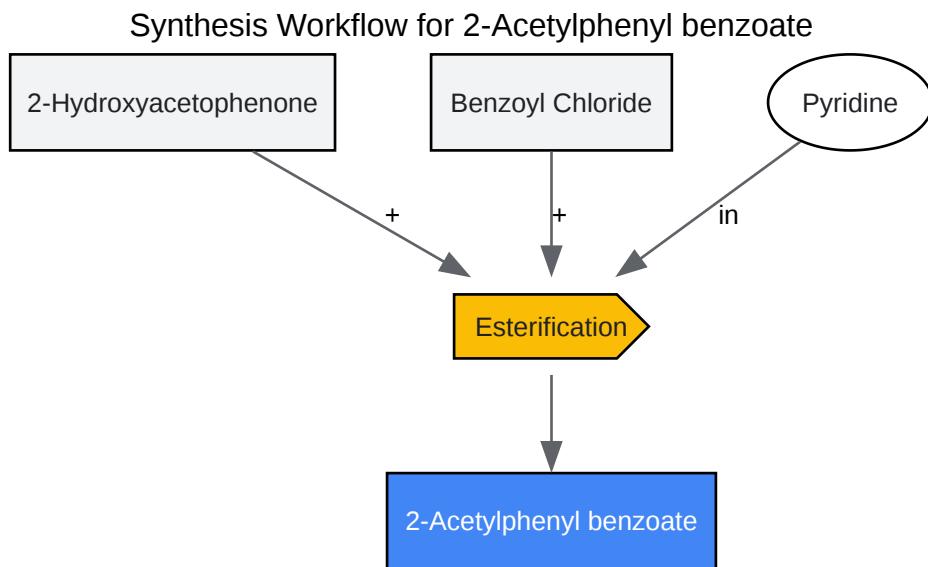
Table 1: Physicochemical Properties of **2-Acetylphenyl benzoate**

| Property          | Value                                          | Reference(s)        |
|-------------------|------------------------------------------------|---------------------|
| CAS Number        | 4010-33-7                                      |                     |
| Molecular Formula | C <sub>15</sub> H <sub>12</sub> O <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 240.26 g/mol                                   |                     |
| IUPAC Name        | 2-acetylphenyl benzoate                        |                     |
| Melting Point     | 87-88 °C                                       |                     |
| Boiling Point     | 420 °C at 760 mmHg                             | <a href="#">[2]</a> |
| Density           | 1.175 g/cm <sup>3</sup>                        | <a href="#">[2]</a> |
| Flash Point       | 188.6 °C                                       | <a href="#">[2]</a> |
| Physical Form     | Powder                                         |                     |
| InChI Key         | UEVPPUDQJRWOLT-<br>UHFFFAOYSA-N                |                     |

## Spectroscopic Data

While a complete set of experimentally-derived spectra for **2-Acetylphenyl benzoate** is not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2-Acetylphenyl benzoate**


| Technique           | Predicted Features                                                                                                                                                                     |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons (multiplets, ~7.2-8.2 ppm), Acetyl protons (singlet, ~2.5 ppm)                                                                                                        |
| <sup>13</sup> C NMR | Carbonyl carbons (~165 ppm for ester, ~198 ppm for ketone), Aromatic carbons (~120-150 ppm), Acetyl methyl carbon (~29 ppm)                                                            |
| IR (Infrared)       | C=O stretching (ester) ~1735 cm <sup>-1</sup> , C=O stretching (ketone) ~1690 cm <sup>-1</sup> , C-O stretching ~1270 cm <sup>-1</sup>                                                 |
| Mass Spec (EI)      | Molecular Ion [M] <sup>+</sup> at m/z 240. Fragments corresponding to the loss of the benzoyl group [M-105] <sup>+</sup> and the acetylphenyl group [M-135] <sup>+</sup> are expected. |

Note: These are predicted values and should be confirmed by experimental data.

## Synthesis of 2-Acetylphenyl benzoate

The primary method for the synthesis of **2-Acetylphenyl benzoate** is the esterification of 2-hydroxyacetophenone.

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Acetylphenyl benzoate**.

## Experimental Protocol: Esterification of 2-Hydroxyacetophenone

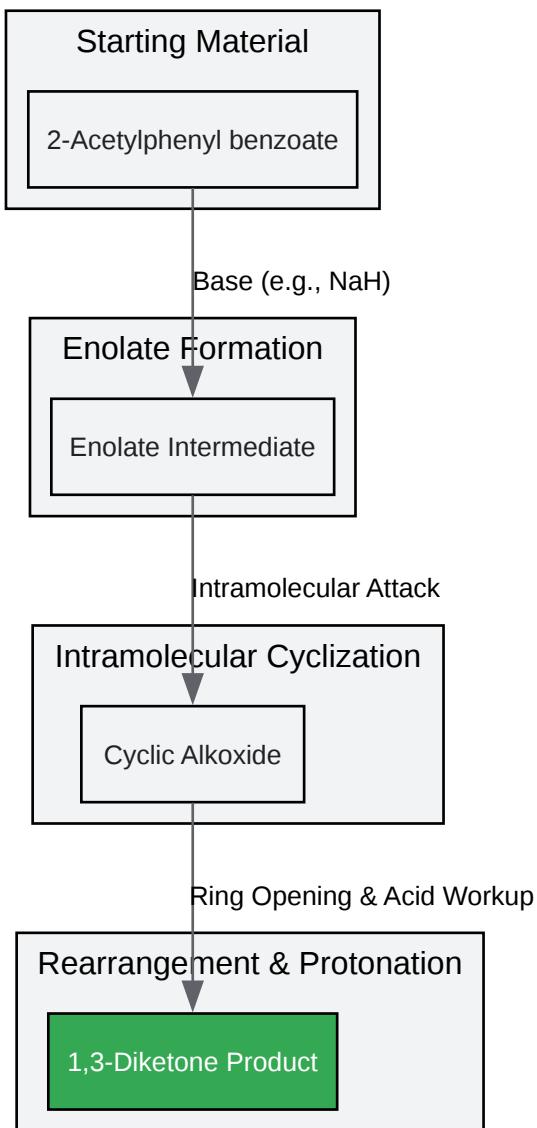
This protocol is adapted from established procedures for the benzoylation of phenols.

Materials:

- 2-Hydroxyacetophenone
- Benzoyl chloride
- Anhydrous Pyridine
- 3% Hydrochloric acid
- Methanol

- Deionized water
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

Procedure:


- In a 100 mL Erlenmeyer flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 20 mL of anhydrous pyridine.
- To this solution, add 21.1 g (0.15 mol) of benzoyl chloride. A spontaneous increase in temperature will be observed.
- After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, with vigorous stirring.
- A solid precipitate of crude **2-Acetylphenyl benzoate** will form. Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the collected solid with 20 mL of cold methanol, followed by 20 mL of cold water to remove any remaining impurities.
- Dry the product to obtain crude **2-Acetylphenyl benzoate**. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

## Chemical Reactivity: The Baker-Venkataraman Rearrangement

**2-Acetylphenyl benzoate** is a key substrate in the Baker-Venkataraman rearrangement, a reaction that transforms o-acyloxyacetophenones into 1,3-diketones, which are important precursors for the synthesis of chromones and flavones.

## Mechanism of the Baker-Venkataraman Rearrangement

## Baker-Venkataraman Rearrangement Mechanism



[Click to download full resolution via product page](#)

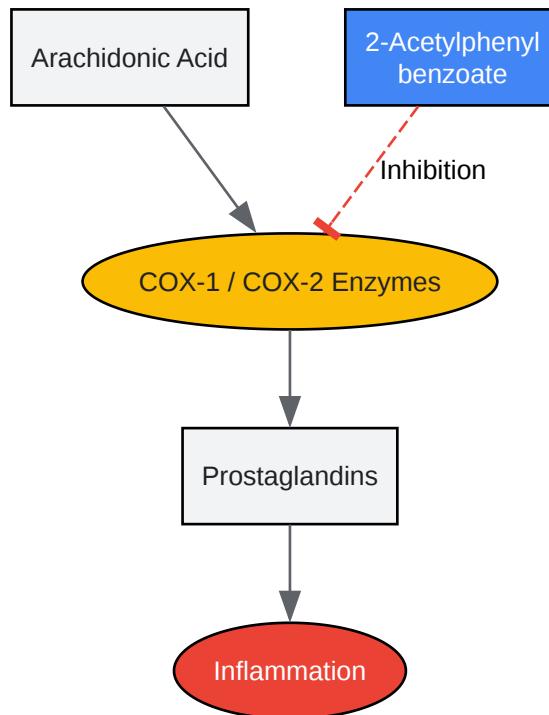
Caption: Mechanism of the Baker-Venkataraman Rearrangement.

## Biological and Industrial Applications

**2-Acetylphenyl benzoate** and its derivatives have garnered interest for their potential biological and industrial applications.

## Anti-inflammatory Activity

Derivatives of **2-Acetylphenyl benzoate** are being investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.


Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Benzoate Esters

| Compound Class  | Target | IC <sub>50</sub> (μM) | Reference(s)        |
|-----------------|--------|-----------------------|---------------------|
| Benzoate Esters | COX-1  | >100                  | <a href="#">[3]</a> |
| Benzoate Esters | COX-2  | 8.2 - 22.6            | <a href="#">[3]</a> |

Note: These values are for structurally related compounds and serve as an indication of the potential activity of **2-Acetylphenyl benzoate**.

## Proposed Anti-inflammatory Signaling Pathway

## Proposed Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the COX pathway by **2-Acetylphenyl benzoate**.

## Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.

### Materials:

- Ovine COX-1 or human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Test compound (**2-Acetylphenyl benzoate**) dissolved in a suitable solvent (e.g., DMSO)

- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)
- 96-well microplate
- Microplate reader

**Procedure:**

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
- Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a vehicle control.
- Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
- Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

## UVA Absorber in Cosmetics

The chemical structure of **2-Acetylphenyl benzoate**, containing both benzoate and acetophenone moieties, suggests its potential as a UVA absorber in cosmetic and sunscreen formulations.

Table 4: Predicted UV Absorption Properties

| Property                            | Predicted Value                           |
|-------------------------------------|-------------------------------------------|
| $\lambda_{\text{max}}$ (in Ethanol) | ~300 - 320 nm                             |
| Molar Absorptivity ( $\epsilon$ )   | High (indicative of a strong chromophore) |

Note: These are predicted values and require experimental verification.

## Experimental Protocol: Determination of UV Absorption Spectrum and Photostability

### Part A: UV Absorption Spectrum

#### Materials:

- **2-Acetylphenyl benzoate**
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

#### Procedure:

- Prepare a stock solution of **2-Acetylphenyl benzoate** in ethanol (e.g., 1 mg/mL).
- Prepare a dilution of the stock solution to an appropriate concentration (e.g., 10  $\mu\text{g/mL}$ ) that gives an absorbance reading within the linear range of the spectrophotometer.
- Use ethanol as a blank to zero the instrument.
- Measure the absorbance of the diluted solution across the UV spectrum (290-400 nm).
- Record the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding absorbance value.

### Part B: Photostability Assessment

**Materials:**

- Solution of **2-Acetylphenyl benzoate** from Part A
- Solar simulator with a controlled UVA output
- UV-Vis spectrophotometer

**Procedure:**

- Measure the initial UV-Vis absorption spectrum of the solution as a baseline.
- Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator.
- After exposure, re-measure the UV-Vis absorption spectrum.
- Calculate the percentage of degradation by comparing the absorbance at  $\lambda_{\text{max}}$  before and after irradiation. A compound is generally considered photostable if it retains >90% of its initial absorbance.

## Safety and Handling

**2-Acetylphenyl benzoate** should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

## Conclusion

**2-Acetylphenyl benzoate** is a versatile molecule with established utility in organic synthesis, particularly as a precursor for heterocyclic compounds via the Baker-Venkataraman rearrangement. Its chemical structure also suggests promising applications as an anti-inflammatory agent and a UVA absorber. This technical guide provides a foundational resource for researchers and professionals, compiling essential data and detailed experimental protocols to facilitate further investigation and development of **2-Acetylphenyl benzoate** in the fields of

medicinal chemistry, materials science, and drug discovery. Further research is warranted to experimentally validate the predicted spectroscopic and biological data presented herein.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetylphenyl benzoate (CAS: 4010-33-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329752#2-acetylphenyl-benzoate-cas-number-4010-33-7>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)